molecular formula C16H17BrO B8164130 3-Bromo-4'-isopropoxy-2-methyl-1,1'-biphenyl

3-Bromo-4'-isopropoxy-2-methyl-1,1'-biphenyl

Cat. No.: B8164130
M. Wt: 305.21 g/mol
InChI Key: TZMHXJZDMSFZFO-UHFFFAOYSA-N
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Description

3-Bromo-4’-isopropoxy-2-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a methyl group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-isopropoxy-2-methyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 3-Bromo-4’-isopropoxy-2-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-isopropoxy-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively.

Scientific Research Applications

3-Bromo-4’-isopropoxy-2-methyl-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-isopropoxy-2-methyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways. The bromine atom and isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in electrophilic aromatic substitution reactions, where it interacts with nucleophiles to form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4’-isopropoxy-2-methyl-1,1’-biphenyl is unique due to the presence of both the isopropoxy and methyl groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for more diverse chemical transformations and interactions compared to its similar counterparts.

Properties

IUPAC Name

1-bromo-2-methyl-3-(4-propan-2-yloxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-11(2)18-14-9-7-13(8-10-14)15-5-4-6-16(17)12(15)3/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMHXJZDMSFZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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